(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
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Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to inhibit various enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without more information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect its activity .
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-5-4-6-15(18-12)24-13-7-9-21(10-8-13)17(22)14-11-20(2)19-16(14)23-3/h4-6,11,13H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJAWGAYNJSIPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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